

Spectroscopic Profile of 3-Iodo-4-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Iodo-4-methoxyaniline

Cat. No.: B1291583

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical intermediate **3-Iodo-4-methoxyaniline** (CAS No: 74587-12-5). The information compiled herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities in the pharmaceutical and chemical industries.

Chemical Structure and Properties

- IUPAC Name: **3-Iodo-4-methoxyaniline**
- Synonyms: 4-Amino-2-iodoanisole, 3-Iodo-p-anisidine[1]
- Molecular Formula: C_7H_8INO [1][2]
- Molecular Weight: 249.05 g/mol [1][2]
- Appearance: White to gray to brown powder or crystals[3]
- Melting Point: 72.0 to 75.0 °C[3]
- Solubility: Soluble in methanol[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for **3-iodo-4-methoxyaniline** is not readily available in the reviewed literature. However, based on the analysis of a closely related compound, (E)-3-iodo-4-(3-(4-methoxyphenyl)allyl)aniline, which contains the **3-iodo-4-methoxyaniline** core, the following proton and carbon chemical shifts can be predicted.

¹H NMR Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.27	d	~5.6	H-2
~6.98	d	~7.9	H-6
~6.53	m	-	H-5
~3.80	s	-	-OCH ₃
~3.60 (broad)	s	-	-NH ₂

Note: Data is predicted based on the spectroscopic information of (E)-3-iodo-4-(3-(4-methoxyphenyl)allyl)aniline. The signal for the NH₂ protons was not detected in the reference spectrum but is predicted to be a broad singlet.

¹³C NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~158.8	C-4
~144.7	C-1
~137.5	C-2
~117.3	C-6
~114.0	C-5
~85.0 (Predicted)	C-3 (C-I)
~55.4	-OCH ₃

Note: Data is predicted based on the spectroscopic information of (E)-3-iodo-4-(3-(4-methoxyphenyl)allyl)aniline. The chemical shift for the carbon attached to iodine (C-3) is an estimation based on typical values for iodo-substituted aromatic rings.

Infrared (IR) Spectroscopy

Specific experimental IR data for **3-iodo-4-methoxyaniline** is not available in the public domain. The following table provides predicted characteristic absorption bands based on the functional groups present in the molecule and data from the related compound N-tert-butoxycarbonyl-**3-iodo-4-methoxyaniline**.

Wavenumber (cm ⁻¹)	Functional Group
3450 - 3250	N-H stretch (amine)
3100 - 3000	C-H stretch (aromatic)
2970 - 2850	C-H stretch (methyl)
1620 - 1580	N-H bend (amine)
1510 - 1450	C=C stretch (aromatic)
1250 - 1200	C-O stretch (aryl ether)
1170 - 1100	C-N stretch (aromatic amine)
850 - 750	C-H bend (aromatic)
600 - 500	C-I stretch

Note: This is a prediction based on functional group analysis and data from a related N-Boc protected compound.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **3-iodo-4-methoxyaniline**.

m/z	Ion
250	[M+H] ⁺
249	[M] ⁺

Note: The [M+H]⁺ peak at m/z 250 was observed via Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI).

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for aromatic amines like **3-Iodo-4-methoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **3-Iodo-4-methoxyaniline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard single-pulse experiment with a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **3-Iodo-4-methoxyaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

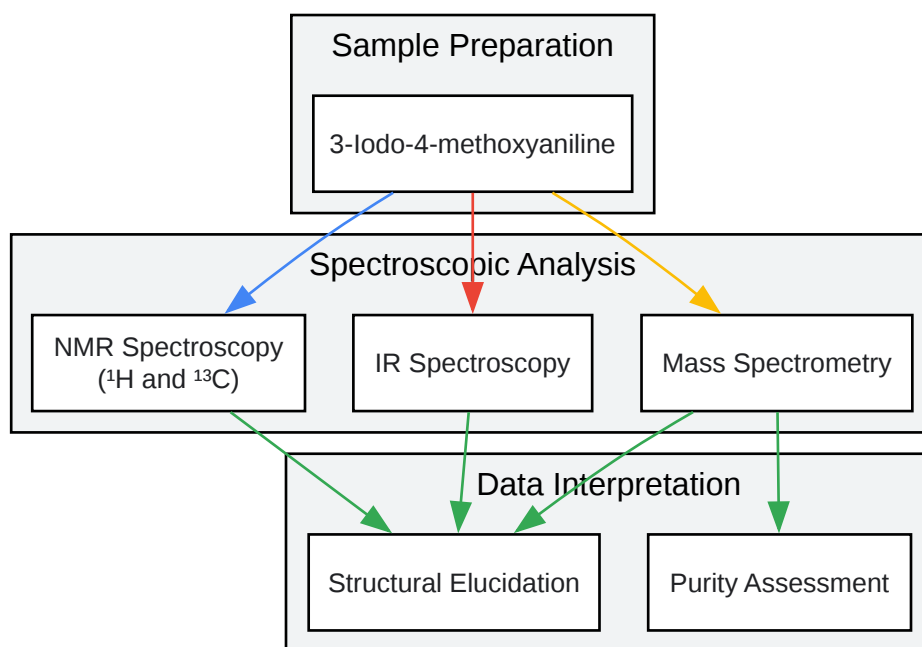
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Acquire the IR spectrum over a range of 4000 to 400 cm^{-1} . The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

- Sample Preparation (LC-MS):
 - Prepare a dilute solution of **3-Iodo-4-methoxyaniline** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute the stock solution to a working concentration of 1-10 $\mu\text{g/mL}$.
- Instrumentation and Analysis:
 - Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) to separate the analyte.
 - Mass Spectrometry: Analyze the eluent using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
 - Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500 to detect the protonated molecular ion.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **3-Iodo-4-methoxyaniline**.



[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **3-Iodo-4-methoxyaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-Iodo-4-methoxyaniline | 74587-12-5 | TCI Deutschland GmbH [tcichemicals.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Iodo-4-methoxyaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1291583#spectroscopic-data-of-3-iodo-4-methoxyaniline-nmr-ir-ms\]](https://www.benchchem.com/product/b1291583#spectroscopic-data-of-3-iodo-4-methoxyaniline-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com